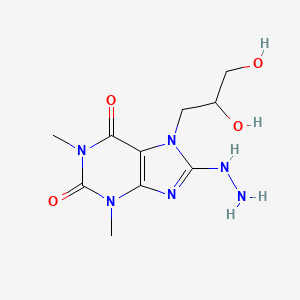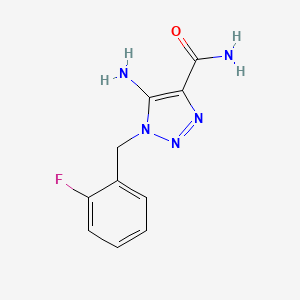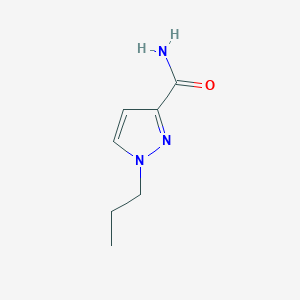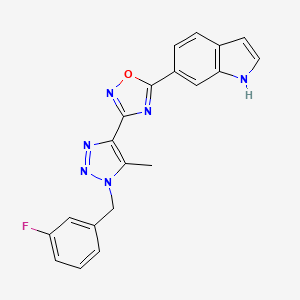
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, commonly known as TQ-A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinoxaline derivatives, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Anticancer and Antimicrobial Properties
Anticancer and Antimicrobial Agents : A study synthesized new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, evaluating their antibacterial, antifungal, and anticancer effects. Several compounds demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Notably, compounds 5f and 6f exhibited significant anticancer effects and EGFR enzymatic inhibition, suggesting potential as cytotoxic agents (Ahmed et al., 2018).
Potent Antibacterial and Antifungal Agents : Another study synthesized 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives. These compounds were evaluated for their in-vitro antibacterial and antifungal activities, with certain compounds showing significant activity against various bacterial and fungal strains (Kumar et al., 2012).
Anticonvulsant Properties
- Evaluation as Anticonvulsant Agents : A study focused on designing and synthesizing 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. Compounds 9c and 8c showed the highest anticonvulsant activities in experimental mice (Ibrahim et al., 2013).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Activities : Quinazolinyl acetamides were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).
Antiplasmodial Properties
- In Vitro Antiplasmodial Properties : A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared and evaluated for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The study revealed the requirement of specific combinations of substituent groups for biological activity (Mphahlele et al., 2017).
Synthesis and Structural Analysis
- Synthesis and Structural Analysis : The synthesis and structural analysis of various derivatives, including N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, provided insights into their molecular structure and potential applications in various fields (Durgadas et al., 2013).
properties
IUPAC Name |
2-(2-oxo-3-phenylquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)16-10-4-5-11-17(16)27-20(30)14-29-19-13-7-6-12-18(19)28-21(22(29)31)15-8-2-1-3-9-15/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGUKYRZHXPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)
![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)




![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2432490.png)
